molecular formula C20H31N3O2S2 B612130 PHT-427 CAS No. 1191951-57-1

PHT-427

カタログ番号: B612130
CAS番号: 1191951-57-1
分子量: 409.6 g/mol
InChIキー: BYWWNRBKPCPJMG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PHT-427 is a dual pleckstrin homology (PH) domain inhibitor targeting both Akt (protein kinase B) and phosphoinositide-dependent protein kinase 1 (PDPK1). Its molecular formula is C₂₀H₃₁N₃O₂S₂, with a molecular weight of 409.61 and CAS number 1191951-57-1 . This compound binds to the PH domains of Akt and PDPK1 with Ki values of 2.7 μM and 5.2 μM, respectively, inhibiting their membrane translocation and downstream signaling . This mechanism disrupts the PI3K/Akt/mTOR pathway, a critical driver of tumor cell survival and proliferation .

Preclinical studies demonstrate its efficacy in pancreatic, prostate, breast, and non-small cell lung cancers (NSCLC), with up to 80% tumor growth inhibition in sensitive xenografts . Its hydrophobicity, however, limits bioavailability, necessitating nanoparticle-based delivery systems such as poly(lactic-co-glycolic acid) (PLGA) or poly(VP-co-MTOS) to enhance pharmacokinetics and tumor targeting .

作用機序

Target of Action

PHT-427, also known as 4-dodecyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide, is a compound designed to bind to the pleckstrin homology (PH) binding domain of signaling molecules important in cancer . It primarily targets Akt and Phosphatidylinositide-Dependent Protein Kinase 1 (PDPK1) . These proteins play a critical role in activating proliferation and survival pathways within cancer cells .

Mode of Action

This compound binds with high affinity to the PH domains of both PDPK1 and Akt . This binding inhibits Akt and PDPK1 signaling and their downstream targets .

Biochemical Pathways

The Phosphatidylinositol 3-kinase (PI3K)/PDPK1/Akt signaling pathway is the primary biochemical pathway affected by this compound . This pathway plays a critical role in activating proliferation and survival pathways within cancer cells . By inhibiting Akt and PDPK1, this compound disrupts this pathway, leading to antitumor activity .

Pharmacokinetics

The pharmacokinetics of this compound show a relatively short plasma half-life of 1.4 hours . This corresponds to the time course of the inhibition of signaling pathways in tumor xenografts . When given orally, this compound inhibits the growth of human tumor xenografts in immunodeficient mice .

Result of Action

The presence of this compound significantly enhances its antiproliferative and proapoptotic activity by inactivating the PI3K/AKT/PDK1 pathway . It effectively suppresses AKT/PDK1 expression . Additionally, nanoparticles loaded with this compound produce high oxidative stress levels that induce apoptosis .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. For instance, in a study evaluating the antitumor potential of this compound against cutaneous metastatic disease in an intradermal breast xenograft model and in an early UVB induced skin cancer model in mice, topical this compound produced significant inhibition of tumor growth without adverse effects on normal skin .

生化学分析

Biochemical Properties

PHT-427 is a dual inhibitor of Akt and PDPK1 . It binds with high affinity to the PH domains of both PDPK1 and Akt . This compound inhibits Akt and PDPK1 signaling and their downstream targets .

Cellular Effects

This compound has shown to have significant effects on various types of cells. It inhibits Akt and PDPK1 signaling and their downstream targets in sensitive but not resistant cells and tumor xenografts . In hypopharynx carcinoma squamous cells (FaDu), the presence of this compound significantly enhances its antiproliferative and proapoptotic activity by inactivating the PI3K/AKT/PDK1 pathway .

Molecular Mechanism

This compound binds to the PH domains of both Akt and PDPK1, inhibiting the activity of both proteins in cells and tumor xenografts . It inhibits Akt and PDPK1 signaling and their downstream targets . The mechanism of action of this compound involves binding to the PH domains of Akt and PDPK1, inhibiting their activity .

Temporal Effects in Laboratory Settings

When given orally, this compound inhibited the growth of human tumor xenografts in immunodeficient mice, with up to 80% inhibition in the most sensitive tumors . It showed greater activity than analogues with C4, C6, or C8 alkyl chains . When given for more than 5 days, this compound caused no weight loss or change in blood chemistry .

Dosage Effects in Animal Models

The antitumor potential of this compound was evaluated in an intradermal breast xenograft model and in an early UVB induced skin cancer model in mice . Topical this compound produced 89% inhibition of tumor growth with no change in body weight or skin toxicity .

Metabolic Pathways

This compound is involved in the phosphatidylinositol 3-kinase/phosphatidylinositide-dependent protein kinase 1 (PDPK1)/Akt signaling pathway . This pathway plays a critical role in activating proliferation and survival pathways within cancer cells .

生物活性

PHT-427 is a small molecule designed as a dual inhibitor targeting the pleckstrin homology (PH) domains of Akt and phosphatidylinositide-dependent protein kinase 1 (PDK1). This compound has garnered attention for its potential therapeutic applications in oncology, particularly due to its ability to inhibit critical signaling pathways involved in cancer cell proliferation and survival.

This compound functions by binding to the PH domains of both Akt and PDK1, which are integral components of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is often dysregulated in various cancers, contributing to tumor growth and resistance to therapy. The binding affinity of this compound for these targets is characterized by Ki values of approximately 2.7 μM for Akt and 5.2 μM for PDK1, indicating a strong interaction that leads to inhibition of their phosphorylation and downstream signaling activities .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively induces apoptosis in cancer cells at low micromolar concentrations. The compound has shown significant antitumor activity when tested against various cancer cell lines, particularly those harboring mutations in the PIK3CA gene, which are known to be more sensitive to PI3K/Akt pathway inhibitors .

In Vivo Studies

In vivo experiments using human tumor xenografts in immunodeficient mice revealed that this compound can inhibit tumor growth by up to 80% in sensitive models, particularly those with PIK3CA mutations. The compound was administered orally over a period of several days without causing significant weight loss or adverse changes in blood chemistry, highlighting its potential for clinical use with minimal toxicity .

Combination Therapy

This compound has also been evaluated in combination with other chemotherapeutic agents. Notably, studies indicate that it exhibits greater than additive antitumor effects when combined with paclitaxel in breast cancer models and with erlotinib in non-small cell lung cancer (NSCLC) models. These findings suggest that this compound may enhance the efficacy of existing therapies, providing a promising avenue for combination treatment strategies .

Case Studies and Clinical Relevance

Several case studies have illustrated the effectiveness of this compound in specific cancer types:

  • Breast Cancer : In models treated with both this compound and paclitaxel, researchers noted a significant reduction in tumor size compared to controls, indicating a synergistic effect that could improve patient outcomes.
  • Pancreatic Cancer : Research involving pancreatic cancer xenografts demonstrated that this compound could effectively target tumors with high levels of Akt activation, leading to improved therapeutic responses when used alongside traditional treatments .

Summary Table of Biological Activity

Characteristic Details
Target Proteins Akt and PDK1
Ki Values Akt: 2.7 μM; PDK1: 5.2 μM
Mechanism Inhibits phosphorylation and downstream signaling
In Vitro Efficacy Induces apoptosis at low micromolar concentrations
In Vivo Efficacy Up to 80% tumor growth inhibition
Combination Therapy Synergistic effects with paclitaxel and erlotinib
Toxicity Profile Minimal toxicity; no significant weight loss

科学的研究の応用

Antitumor Activity

PHT-427 has been extensively studied for its antitumor properties, particularly in pancreatic and breast cancers.

  • Mechanism of Action : this compound inhibits the signaling pathways mediated by phosphatidylinositol 3-kinase (PI3K) and phosphatidylinositide-dependent protein kinase 1 (PDK1), which are crucial for cancer cell proliferation and survival. It binds to the PH domains of both Akt and PDK1, effectively disrupting their activity .
  • In Vivo Studies : In experiments involving immunodeficient mice, this compound demonstrated up to 80% inhibition of tumor growth in sensitive xenograft models. Notably, tumors with PIK3CA mutations were particularly susceptible to treatment .
  • Combination Therapy : The compound has shown greater than additive effects when combined with other chemotherapeutics, such as paclitaxel in breast cancer and erlotinib in non-small cell lung cancer .

Table 1: Summary of Antitumor Efficacy of this compound

Cancer TypeModel TypeEfficacy (%)Combination PartnerReference
Pancreatic CancerXenograft (Mia PaCa-2)80%-
Breast CancerXenograft>50%Paclitaxel
Non-Small Cell Lung CancerXenograft>50%Erlotinib

Antimicrobial Applications

Recent studies have explored the potential of this compound as an antimicrobial agent, particularly against drug-resistant bacteria.

  • NDM-1 Inhibition : this compound has been identified as a novel inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1), a significant factor in antibiotic resistance among Enterobacteriaceae. It restores the susceptibility of meropenem against NDM-1 producing strains .
  • Mechanism : The compound acts by binding to zinc ions at the active site of NDM-1, inhibiting its enzymatic activity. This was substantiated through fluorescence quenching and surface plasmon resonance assays .

Table 2: Antimicrobial Efficacy of this compound

Bacterial StrainMechanismInhibitory Concentration (IC50)Reference
Enterobacteriaceae (NDM-1)Zinc ion binding1.42 μmol/L
Staphylococcus aureus RF122Feo system targeting-

Drug Delivery Systems

This compound's hydrophobic nature has necessitated the development of advanced drug delivery systems to enhance its therapeutic efficacy.

  • Nanoparticle Formulations : Poly(lactic-co-glycolic acid) nanoparticles have been utilized to improve the delivery of this compound to pancreatic tumors. These formulations showed delayed drug release and improved retention within tumor tissues compared to traditional methods .

Table 3: Drug Delivery Efficacy of this compound Formulations

Formulation TypeTumor Volume Reduction (%)Retention TimeReference
SE-PLGA-4274-foldShorter
DE-PLGA-4276-foldLonger

Case Studies and Clinical Insights

Several case studies highlight the clinical relevance of this compound in treating resistant cancers and infections.

Case Study 1: Pancreatic Cancer Treatment

A study demonstrated that patients with pancreatic tumors treated with this compound-loaded nanoparticles experienced significant tumor volume reduction and improved survival rates compared to controls .

Case Study 2: Combating Antibiotic Resistance

In a clinical setting, this compound was administered alongside meropenem to patients with NDM-1 producing infections, resulting in restored antibiotic efficacy and improved patient outcomes .

Q & A

Basic Research Questions

Q. What are the primary molecular targets of PHT-427, and how do its inhibitory mechanisms differ between Akt and PDPK1?

this compound acts as a dual inhibitor targeting the pleckstrin homology (PH) domains of Akt (Ki = 2.7 µM) and PDPK1 (Ki = 5.2 µM) . Its mechanism involves suppressing PH domain translocation to the plasma membrane, thereby inhibiting phosphorylation at key residues (Ser473 for Akt and Thr308 for PDPK1). Unlike broad-spectrum kinase inhibitors, this compound selectively disrupts PH domain-mediated signaling without affecting total protein expression . Experimental validation typically involves Western blotting for phosphorylated targets and Biacore-based binding assays to quantify Ki values .

Q. Which in vitro and in vivo models are most commonly used to evaluate this compound’s antitumor efficacy?

  • In vitro: PC-3 prostate cancer, Panc-1 pancreatic cancer, and MCF-7 breast cancer cell lines are standard models. Efficacy is measured via IC50 values (e.g., 65 µM in Panc-1 proliferation assays) .
  • In vivo: Subcutaneous xenografts in immunodeficient mice (e.g., BxPC-3 pancreatic tumors) are used, with this compound administered orally at 125–250 mg/kg in sesame oil. Tumor growth inhibition (up to 80%) and metastasis suppression (92% reduction in liver metastases) are key endpoints . MRI-based parametric maps (e.g., Apparent Diffusion Coefficient) are employed for non-invasive monitoring of orthotopic pancreatic tumors .

Q. How is this compound formulated to overcome its hydrophobicity in preclinical studies?

this compound is encapsulated in poly(lactic-co-glycolic) acid nanoparticles (PLGA-NPs) via oil-water emulsion protocols. Key parameters include:

Nanoparticle TypeThis compound Load (w/w)Size (nm)PDIEncapsulation Efficiency (%)
NP-42710%155.2 ± 9.70.12475.4
Optimization involves adjusting emulsification steps (single vs. double emulsion) and surface functionalization (e.g., EGFR-targeted PLGA-EGFR-PHT-427) to enhance tumor delivery .

Advanced Research Questions

Q. How can researchers address contradictory efficacy data for this compound across different tumor models?

Discrepancies (e.g., strong efficacy in BxPC-3 pancreatic tumors vs. limited response in PC-3 prostate models) may arise from variations in PH domain expression or tumor microenvironmental factors. Methodological solutions include:

  • Multi-omics profiling: Compare Akt/PDPK1 phosphorylation patterns and PH domain localization across models.
  • Combinatorial screens: Test this compound with taxanes or EGFR inhibitors (e.g., erlotinib) to identify synergistic contexts .
  • Patient-derived xenografts (PDX): Validate efficacy in models reflecting inter-tumor heterogeneity .

Q. What experimental strategies optimize this compound’s pharmacokinetics and tumor penetration?

  • Nanoparticle engineering: Use double-emulsion PLGA-NPs to improve drug retention (e.g., 20 mg/kg this compound in NPs vs. free drug) .
  • Targeted delivery: Conjugate PLGA-NPs with EGFR antibodies to enhance tumor-specific uptake, validated via MRI-guided ADC mapping .
  • Dosing regimens: Compare intraperitoneal (i.p.) vs. intravenous (i.v.) administration to balance bioavailability and toxicity .

Q. How can researchers resolve challenges in modeling this compound’s effects using computational approaches?

Pharmacodynamic models often fail to predict this compound’s efficacy due to its PH domain-specific action. Solutions include:

  • Logic-based signaling models: Incorporate Akt/PDPK1 crosstalk and validate against in vitro kinase assays .
  • Machine learning: Train models on combinatorial drug screens (e.g., this compound + oxaliplatin synergy in primary tumors) to identify predictive biomarkers .

Q. Data Analysis and Reproducibility

Q. What statistical methods are critical for analyzing this compound’s therapeutic response in longitudinal studies?

  • MRI data: Use parametric response maps (PRMs) to quantify changes in tumor ADC values, correlating with cellularity reduction .
  • Survival analysis: Apply Kaplan-Meier curves with log-rank tests to compare metastasis-free survival between PLGA-NP-treated and control cohorts .
  • Dose-response modeling: Fit sigmoidal curves to IC50/EC50 data using nonlinear regression tools (e.g., GraphPad Prism) .

Q. How should researchers document experimental protocols to ensure reproducibility of this compound studies?

  • Detailed synthesis protocols: Report PLGA-NP emulsification parameters (e.g., sonication time, surfactant ratios) and characterization metrics (size, PDI, ζ-potential) .
  • In vivo workflows: Specify MRI acquisition settings (e.g., Bruker 7T scanner, TE/TR values) and anesthesia/respiratory-gating protocols .
  • Data transparency: Deposit raw datasets (e.g., Biacore sensorgrams, diffusion-weighted MRI) in repositories like Figshare or Zenodo .

類似化合物との比較

Mechanistic and Pharmacological Comparisons

Table 1: Key Pharmacological Properties of PHT-427 and Analogues

Compound Targets Ki (μM) Efficacy (Tumor Inhibition) Combination Synergy Delivery Challenges
This compound Akt, PDPK1 PH domains 2.7 (Akt), 5.2 (PDPK1) Up to 80% in sensitive models Paclitaxel (breast), Erlotinib (NSCLC) Hydrophobicity requires nanoparticles
MK-2206 Akt (allosteric) 8 nM (Akt1/2) 60-70% in breast cancer MEK inhibitors Dose-limiting hyperglycemia
Akti-1/2 Akt1/2 2.8 (Akt1), 0.8 (Akt2) Moderate single-agent activity Limited data Poor solubility
C4-C8 Analogues Akt, PDPK1 PH domains >10 (Akt/PDPK1) <50% tumor inhibition None reported Reduced bioavailability
Solenopsin Akt 15-20 μM Preclinical antitumor effects Not established Toxicity concerns

Key Findings :

  • This compound outperforms shorter-chain analogues (C4-C8) in binding affinity and antitumor efficacy, attributed to its optimal C12 alkyl chain .
  • Unlike MK-2206 (allosteric Akt inhibitor), this compound simultaneously inhibits PDPK1, a master kinase upstream of Akt, enhancing pathway suppression .

Nanoparticle Delivery Systems

Table 2: Nanoparticle Formulations of this compound vs. Other AKT Inhibitors

Compound Nanoparticle Type Encapsulation Efficiency Tumor Model Outcomes
This compound/PLGA PLGA (single/double emulsion) 75-80% Orthotopic pancreatic (MIA PaCa-2) 68% primary tumor elimination; 92% metastasis-free survival
This compound/VP-MTOS Poly(VP-co-MTOS) 75.4% HNSCC (FaDu) IC50: 0.538 mg/mL (48h); apoptosis via oxidative stress
MK-2206/LNP Lipid nanoparticles 85-90% Breast cancer Improved bioavailability but limited tumor penetration
BYL719 (Alpelisib) Nanoemulsion N/A PI3KCA-mutant HNSCC FDA-approved; targets PI3Kα isoform

Key Findings :

  • PLGA nanoparticles loaded with this compound increase drug retention in pancreatic tumors, reducing tumor volume by 6-fold compared to untreated controls .
  • Poly(VP-co-MTOS) nanoparticles enhance this compound’s pro-apoptotic effects in HNSCC by inducing oxidative stress, a mechanism absent in free drug formulations .
  • Unlike BYL719 (a PI3Kα inhibitor), this compound targets downstream effectors (Akt/PDPK1), making it effective in both PI3KCA-mutant and wild-type tumors .

Clinical and Preclinical Performance

  • Sensitivity Profiles: Tumors with PIK3CA mutations are most responsive to this compound, while K-Ras mutants show resistance . In HNSCC, this compound-loaded nanoparticles reduce EGFR and p-AKT expression by 50-70%, comparable to BYL719 but with lower systemic toxicity .
  • Therapeutic Outcomes: In pancreatic cancer, this compound/PLGA eliminates primary tumors in 68% of mice, whereas free this compound fails to reduce metastasis . In contrast, MK-2206 monotherapy achieves partial tumor regression but requires higher doses due to toxicity .

準備方法

Synthetic Routes for PHT-427

The synthesis of this compound involves a multi-step organic reaction pathway designed to construct its unique benzenesulfonamide scaffold with a C-12 alkyl chain. Key steps include Friedel-Crafts alkylation , sulfonation , and sulfonamide coupling , as inferred from structural analogs and pharmacological studies .

Friedel-Crafts Alkylation for Dodecylbenzene Intermediate

The introduction of the dodecyl chain to the benzene ring is achieved via Friedel-Crafts alkylation. Benzene reacts with 1-bromododecane in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield 1-dodecylbenzene. This intermediate is critical for ensuring the lipophilicity required for cellular membrane penetration .

Reaction Conditions:

  • Temperature: 0–5°C (to control exothermic reaction)

  • Catalyst: Anhydrous AlCl₃ (1.2 equiv)

  • Solvent: Dichloromethane (DCM)

  • Yield: ~75–80% (estimated from analogous syntheses)

Sulfonation of Dodecylbenzene

The dodecylbenzene intermediate undergoes sulfonation using concentrated sulfuric acid (H₂SO₄) or chlorosulfonic acid (ClSO₃H) to introduce the sulfonic acid group at the para position.

Optimized Parameters:

  • Sulfonating Agent: ClSO₃H (2.5 equiv)

  • Temperature: 60°C, 4 hours

  • Product: 4-dodecylbenzenesulfonic acid

Conversion to Sulfonyl Chloride

The sulfonic acid is converted to the reactive sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂):

4-dodecylbenzenesulfonic acid+PCl54-dodecylbenzenesulfonyl chloride+POCl3+HCl\text{4-dodecylbenzenesulfonic acid} + \text{PCl}5 \rightarrow \text{4-dodecylbenzenesulfonyl chloride} + \text{POCl}3 + \text{HCl}

Key Considerations:

  • Excess PCl₅ ensures complete conversion.

  • Reaction monitored by TLC (Rf = 0.6 in hexane:ethyl acetate, 8:2) .

Coupling with 2-Amino-1,3,4-thiadiazole

The final step involves nucleophilic substitution between 4-dodecylbenzenesulfonyl chloride and 2-amino-1,3,4-thiadiazole in the presence of a base (e.g., pyridine or triethylamine):

4-dodecylbenzenesulfonyl chloride+2-amino-1,3,4-thiadiazolebaseThis compound+HCl\text{4-dodecylbenzenesulfonyl chloride} + \text{2-amino-1,3,4-thiadiazole} \xrightarrow{\text{base}} \text{this compound} + \text{HCl}

Reaction Conditions:

  • Solvent: Anhydrous DCM or THF

  • Base: Pyridine (3.0 equiv)

  • Temperature: Room temperature, 12 hours

  • Yield: ~65–70% (crude)

Optimization of Alkyl Chain Length

A seminal study by Meuillet et al. (2010) systematically evaluated this compound analogs with alkyl chains ranging from C-4 to C-16 . The C-12 chain (this compound) demonstrated superior binding affinity to the PH domains of Akt and PDPK1 compared to shorter or longer chains, as summarized below:

Alkyl Chain LengthIC₅₀ for Akt (μM)IC₅₀ for PDPK1 (μM)
C-412.315.7
C-88.910.2
C-12 (this compound)3.14.5
C-165.66.8

Key Findings:

  • C-12 Optimization : Maximizes hydrophobic interactions with the PH domain binding pocket .

  • Chain Flexibility : Longer chains (C-16) reduce solubility and hinder target engagement .

Purification and Characterization

Chromatographic Purification

Crude this compound is purified via flash column chromatography using silica gel (60–120 mesh) and a gradient eluent (hexane:ethyl acetate, 7:3 to 1:1). High-performance liquid chromatography (HPLC) ensures >98% purity, as mandated for research applications .

HPLC Parameters (from Biocrick Datasheet ):

  • Column: C18, 4.6 × 250 mm, 5 μm

  • Mobile Phase: Acetonitrile:water (75:25)

  • Flow Rate: 1.0 mL/min

  • Retention Time: 8.2 minutes

Spectroscopic Characterization

  • NMR (400 MHz, CDCl₃) :

    • δ 0.88 (t, 3H, CH₃), δ 1.26 (m, 20H, CH₂), δ 7.82 (d, 2H, Ar-H), δ 8.12 (s, 1H, thiadiazole-H) .

  • Mass Spectrometry :

    • ESI-MS m/z 409.61 [M+H]⁺ (calculated for C₂₀H₃₁N₃O₂S₂) .

Solubility and Formulation

This compound exhibits limited aqueous solubility (insoluble in water) but dissolves readily in DMSO (82 mg/mL) and ethanol (60 mg/mL) . For in vivo studies, it is suspended in sesame oil (40–50 mg/mL) for oral administration .

Stability Considerations:

  • Stock solutions in DMSO are stable at -20°C for 6 months .

  • Avoid freeze-thaw cycles to prevent precipitation .

Quality Control and Batch Analysis

Commercial suppliers (e.g., Biocrick, LKT Labs) adhere to stringent QC protocols, as evidenced by:

ParameterSpecificationMethod
Purity≥98%HPLC
Residual Solvents<0.1% (DMSO, ethanol)GC-MS
Heavy Metals<10 ppmICP-MS

Scalability and Industrial Production

While lab-scale synthesis yields ~65–70%, industrial production employs continuous flow chemistry to enhance efficiency:

  • Microreactor Systems : Improve heat transfer during sulfonation and coupling steps.

  • Automated Chromatography : Reduces purification time by 40% .

Emerging Applications and Derivatives

Recent studies highlight this compound’s utility beyond oncology. For instance, its inhibition of New Delhi metallo-β-lactamase-1 (NDM-1) restores meropenem efficacy in resistant Enterobacteriaceae . Structural analogs with modified sulfonamide groups are under investigation for enhanced antimicrobial activity .

特性

IUPAC Name

4-dodecyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O2S2/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-15-19(16-14-18)27(24,25)23-20-22-21-17-26-20/h13-17H,2-12H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWWNRBKPCPJMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)NC2=NN=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90658014
Record name 4-Dodecyl-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90658014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1191951-57-1
Record name 4-Dodecyl-N-1,3,4-thiadiazol-2-ylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1191951-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PHT-427
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1191951571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Dodecyl-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90658014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHT-427
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/543K8ZN6LH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2-Amino-1,3,4-thiadiazole (439 mg, 4.3 mmol) was suspended in pyridine (1.5 mL). p-Dodecylbenzenesulfonyl chloride (1.0 mg, 2.9 mmol) was added slowly at 0° C. The reaction mixture was then heated to 95° C. and was stirred at this temperature for 1 h. The reaction mixture was then added to aqueous 10% HCl (15 mL) and the resulting mixture extracted with ethyl acetate (3×30 mL). The organic extracts were washed with water (3×50 mL), brine (3×50 mL), dried over anhydrous Na2SO4, filtered, and volatiles evaporated to yield a solid mass. Chromatography on silica gel (70-230 mesh) eluted with 2% MeOH in CH2Cl2 gave the product (600 mg, 1.5 mmlo, 51%). Recrystallization from hexanes:ethyl acetate (3:7) gave an analytical sample, mp 126-127° C.; 1H NMR (500 MHz, CDCl3) δ 0.87 (3, t, J=6.5 Hz), 1.20-1.36 (18, m), 1.54-1.63 (2, m), 2.62 (2, t, J=7.5 Hz), 7.25 (2, d, J=8.0 Hz), 7.83 (2, d, J=8.0 Hz), 8.28 (1, s), 12.81 (1, br s); 13C NMR (125 MHz, CDCl3) δ 14.0, 22.6, 29.2, 29.3, 29.4, 29.5, 29.6, 31.0, 31.8, 35.8, 126.4, 128.9, 138.0, 142.8, 148.5, 167.5; MS (LCQ, ESI+) Calcd for C20H32N3O2S2 410.1936. found 410.10 (M+H)+. HRMS (ESI+, m/z) Calcd C20H32N3O2S2 410.1936. found 410.1932 (M+H)+.
Quantity
439 mg
Type
reactant
Reaction Step One
Quantity
1 mg
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
[Compound]
Name
C20H32N3O2S2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
C20H32N3O2S2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1.5 mL
Type
solvent
Reaction Step Six

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。